BenchChemオンラインストアへようこそ!

2,4-Dihydroxypyridine

DHU dehydrogenase DPD inhibition 5-fluorouracil modulation

2,4-Dihydroxypyridine (also registered under CAS 626-03-9; synonym: 3-deazauracil, 4-hydroxy-2-pyridinone, pyridine-2,4-diol) is a heterocyclic pyridinone with the molecular formula C₅H₅NO₂ (MW 111.10 g/mol). It exists predominantly as the 4-hydroxy-2-pyridinone tautomer—energetically favored by 1.9 kcal/mol over the 2,4-pyridinediol form and by 8.9 kcal/mol over the 2-hydroxy-4-pyridinone form, as established by ab initio calculations.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
CAS No. 84719-31-3
Cat. No. B6593849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxypyridine
CAS84719-31-3
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=C1O
InChIInChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8)
InChIKeyZEZJPIDPVXJEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxypyridine (CAS 84719-31-3 / 626-03-9): Physicochemical Identity, Tautomeric Speciation, and Research-Grade Procurement Specifications


2,4-Dihydroxypyridine (also registered under CAS 626-03-9; synonym: 3-deazauracil, 4-hydroxy-2-pyridinone, pyridine-2,4-diol) is a heterocyclic pyridinone with the molecular formula C₅H₅NO₂ (MW 111.10 g/mol) . It exists predominantly as the 4-hydroxy-2-pyridinone tautomer—energetically favored by 1.9 kcal/mol over the 2,4-pyridinediol form and by 8.9 kcal/mol over the 2-hydroxy-4-pyridinone form, as established by ab initio calculations [1]. The compound is supplied as a white to light-yellow powder (mp 272–276 °C; water solubility 6.211 g/L at 20 °C) with three experimentally determined pKₐ values: pK₁ = 1.37, pK₂ = 6.45, pK₃ = 13 (20 °C) . Commercially available purity grades typically exceed >98.0% (GC/T), with storage recommended under inert atmosphere at room temperature .

Why 2,4-Dihydroxypyridine Cannot Be Interchanged with Positional Isomers or Uracil in Research and Industrial Applications


The three positional isomers of dihydroxypyridine—2,3-DHP, 2,4-DHP, and 2,6-DHP—exhibit profoundly divergent biochemical behaviors despite sharing the identical molecular formula. In dihydrouracil dehydrogenase (DHUDase) inhibition assays, 2,4-DHP (3-deazauracil) acts as a pure, non-substrate inhibitor (Ki = 2.1 µM) and retains full activity during preincubation, whereas uracil and 5-substituted uracils are consumed as substrates with time-dependent activity loss [1][2]. Under Rose Bengal-sensitized photooxidation at pH 5, 2,4-DHP undergoes only physical deactivation of singlet oxygen without chemical degradation, while 2,3-DHP is fully photooxidized under identical conditions [3]. Furthermore, the predominant 4-hydroxy-2-pyridinone tautomer of 2,4-DHP establishes a distinct hydrogen-bonding donor/acceptor pattern not available to the 2,3-DHP or 2,6-DHP isomers, fundamentally altering its recognition by enzymes and its utility as a nucleoside analog scaffold [4]. These mechanistically distinct properties mean that substituting any isomer—or uracil—for 2,4-DHP will compromise experimental reproducibility or synthetic pathway fidelity.

Quantitative Differentiation Evidence: 2,4-Dihydroxypyridine (CAS 84719-31-3) vs. Closest Analogs—Head-to-Head Comparisons for Scientific Selection


DHU Dehydrogenase Inhibitory Potency: 3-Deazauracil (2,4-DHP) vs. 1-Deazauracil (2,6-DHP)—Direct Ki Comparison from a 105-Compound Screen

In the landmark structure-activity relationship study by Naguib et al. (1989), 105 nucleobase analogues were screened as inhibitors of dihydrouracil dehydrogenase (DHUDase, EC 1.3.1.2) from mouse liver under identical assay conditions. 3-Deazauracil (2,4-dihydroxypyridine) exhibited an apparent Ki of 2.1 µM, while its positional isomer 1-deazauracil (2,6-dihydroxypyridine) displayed a Ki of 0.5 µM—representing a 4.2-fold greater potency for the 1-deaza isomer [1]. Despite lower absolute potency, the 2,4-substitution pattern uniquely positions the C5 site for further derivatization, enabling the development of 5-chloro-2,4-dihydroxypyridine (CDHP/gimeracil; Ki = 0.36 µM), a clinically approved DPD inhibitor in the anticancer agent S-1 [2]. No comparable clinical translation exists for the 2,6-DHP scaffold at the C3/C5 positions.

DHU dehydrogenase DPD inhibition 5-fluorouracil modulation enzyme kinetics

Mechanism-Based Differentiation: 2,4-DHP Is a Pure Non-Substrate Inhibitor of DHU Dehydrogenase, Unlike Uracil and 5-Substituted Uracils Which Are Enzymatically Consumed

Tatsumi et al. (1987) investigated approximately 30 pyrimidine and pyridine derivatives for inhibition of 5-fluorouracil (5-FU) degradation catalyzed by DHU dehydrogenase in rat liver extracts. A critical mechanistic distinction was observed: 5-substituted uracil derivatives exhibited time-dependent decreases in inhibitory activity during preincubation with liver extracts, confirming their role as substrates that are progressively consumed by the enzyme [1]. In contrast, the inhibitory activity of 2,4-dihydroxypyridine (3-deazauracil) remained unchanged throughout the preincubation period, conclusively demonstrating that this compound is not a substrate but a pure, reversible inhibitor of DHU dehydrogenase [1]. Importantly, the inhibitory potency of 2,4-DHP was stronger than that of uracil under the same assay conditions. This non-substrate mechanism is structurally enabled by the replacement of the N3 ring nitrogen of uracil with an endocyclic carbon (C3 in the pyridine ring), which abolishes the site of enzymatic reduction while preserving binding affinity [2].

enzyme inhibition mechanism substrate vs. inhibitor DHU dehydrogenase preincubation stability

pH-Dependent Singlet Oxygen Photooxidation Selectivity: 2,4-DHP Resists Chemical Degradation at pH 5 Whereas 2,3-DHP Is Fully Photooxidized

Pajares et al. (2002) conducted a direct comparative kinetic study of Rose Bengal-sensitized photooxidation of 2,3-dihydroxypyridine (2,3-DHP) and 2,4-dihydroxypyridine (2,4-DHP) in aqueous solution at multiple pH values. At pH 5—where both compounds exist predominantly in their un-ionized 2-pyridone tautomeric forms—a stark behavioral divergence was observed: 2,3-DHP underwent chemical photooxidation (reactive quenching of singlet oxygen, O₂(¹Δg)), while 2,4-DHP exclusively deactivated O₂(¹Δg) through a physical (non-reactive) quenching pathway, with no detectable chemical transformation [1]. Overall quenching rate constants (kt) for both compounds ranged from 8×10⁵ to 6.80×10⁸ M⁻¹s⁻¹ across the full pH range studied (pH 5, 11, 14), but the kr/kt ratio—representing the fraction of quenching events leading to chemical reaction—was essentially zero for 2,4-DHP at pH 5, compared to a productive reactive channel for 2,3-DHP [1]. At pH 11 and pH 14, both compounds exhibited reactive photooxidation, with the highest kr/kt ratios reached at pH 11, indicating that the photooxidative fate of these isomers is strongly governed by their ionization state and tautomeric identity [1].

photostability singlet oxygen photooxidation kinetics environmental degradation

Tautomeric Equilibrium: 4-Hydroxy-2-pyridinone Is the Thermodynamically Dominant Species, Governing Hydrogen-Bonding Pattern and Nucleoside Analog Scaffold Reactivity

Schlegel (1982) performed ab initio molecular orbital calculations at the HF/3-21G level with full geometry optimization and corrections for polarization functions, electron correlation, and zero-point energy on the three possible tautomeric forms of 2,4-dihydroxypyridine. The 4-hydroxy-2-pyridinone tautomer was identified as the most stable structure, with the 2,4-pyridinediol tautomer lying 1.9 kcal/mol higher in energy and the 2-hydroxy-4-pyridinone tautomer a further 7.0 kcal/mol higher (8.9 kcal/mol relative to the ground state) [1]. These calculated energy differences are in close agreement with experimentally determined values of 0.3 ± 1.9 and 10.6 ± 1.9 kcal/mol, respectively, derived from equilibration studies of tautomeric methyl derivatives [1]. The predominance of the 4-hydroxy-2-pyridinone form confers a specific hydrogen-bond donor/acceptor array at the C2=O / N1-H / C4-OH positions that mimics the uracil base-pairing face while replacing the N3 nitrogen with an sp² carbon, creating a unique 3-deazauracil scaffold for nucleoside analog construction . This tautomeric preference is not shared by 2,3-DHP or 2,6-DHP, which adopt different dominant tautomeric states.

tautomerism 4-hydroxy-2-pyridinone hydrogen bonding nucleoside analog synthesis

Ionization Profile Differentiation: pK₂ of 2,4-DHP (6.45) Confers Distinct Speciation at Physiological pH Compared to 2,6-DHP (pKₐ ~4.50) and 2,3-DHP (pKₐ ~9.00)

The three dihydroxypyridine isomers exhibit markedly different acid-base properties. 2,4-DHP (CAS 84719-31-3) displays three experimentally measured pKₐ values: pK₁ = 1.37 (protonation of the ring nitrogen, +1 charge), pK₂ = 6.45 (first hydroxyl deprotonation, neutral → monoanion), and pK₃ = 13 (second deprotonation) at 20 °C . In contrast, 2,6-dihydroxypyridine has a predicted pKₐ of approximately 4.50, and 2,3-dihydroxypyridine has a predicted pKₐ of approximately 9.00 . The pK₂ of 2,4-DHP at 6.45—positioned within 1 log unit of physiological pH (7.4)—means that 2,4-DHP exists as a mixed population of neutral and monoanionic species at physiological pH, whereas 2,6-DHP (pKₐ ~4.50) is predominantly anionic and 2,3-DHP (pKₐ ~9.00) is predominantly neutral under the same conditions. This differential ionization is reflected in water solubility: 2,4-DHP = 6.211 g/L (20 °C), compared to 2,6-DHP ≈ 41 g/L and uracil ≈ 3.6 g/L (25 °C) [1][2].

pKa ionization state physiological pH solubility membrane permeability

Scaffold Derivatizability: 5-Chloro Substitution of 2,4-DHP Yields a 5.8-Fold Potency Enhancement (Ki = 2.1 µM → 0.36 µM) and Clinical Translation as the Approved DPD Inhibitor Gimeracil (CDHP)

The 2,4-DHP scaffold is uniquely amenable to potency-enhancing substitution at the C5 position. Tatsumi et al. (1987) reported that 5-chloro-2,4-dihydroxypyridine (CDHP) achieved a Ki of 3.6 × 10⁻⁷ M (0.36 µM) against DHU dehydrogenase in rat liver extracts, ranking it as the second most potent inhibitor among all compounds tested [1]. When benchmarked against the parent 2,4-DHP (Ki = 2.1 µM from Naguib et al., 1989), 5-chloro substitution delivers an approximately 5.8-fold improvement in inhibitory potency [2]. This structure-activity relationship enabled the clinical development of gimeracil (CDHP) as a key component of the oral anticancer agent S-1 (tegafur/gimeracil/oteracil), where CDHP functions as a reversible dihydropyrimidine dehydrogenase (DPD) inhibitor to prevent premature 5-FU degradation and prolong systemic 5-FU exposure [3]. By contrast, the 2,6-DHP scaffold does not possess an equivalent synthetically accessible and biologically tolerated substitution site that has yielded a clinically approved drug component.

medicinal chemistry scaffold optimization gimeracil CDHP S-1 DPD inhibitor

Optimal Research and Industrial Application Scenarios for 2,4-Dihydroxypyridine (CAS 84719-31-3) Based on Quantitatively Demonstrated Differentiation


Dihydropyrimidine Dehydrogenase (DPD) Inhibitor Screening and 5-FU Modulation Research

Use 2,4-DHP as a validated, non-substrate inhibitor standard (Ki = 2.1 µM) in DHUDase/DPD enzyme assays to benchmark novel inhibitors [1]. Its time-independent inhibitory activity—confirmed by unchanged potency during preincubation with liver extracts—makes it superior to uracil-based inhibitors that are enzymatically consumed over time, ensuring reproducible kinetic measurements across extended incubation protocols [2]. Researchers developing next-generation DPD inhibitors for 5-FU prodrug modulation should select the 2,4-DHP scaffold specifically for its established C5-derivatizability vector, which has already yielded the clinically approved agent gimeracil (CDHP; Ki = 0.36 µM) [3].

Synthesis of 3-Deazapyrimidine Nucleoside Analogs for Antimicrobial and Antitumor Agent Development

Employ 2,4-DHP as the starting material for constructing 3-deazapyrimidine nucleosides—a class of nucleic acid analogs with documented antimicrobial and antitumor activities [1]. The thermodynamically dominant 4-hydroxy-2-pyridinone tautomer (favored by 1.9 kcal/mol over the diol form) presents a predictable hydrogen-bonding surface that mimics the uracil Watson-Crick face while replacing the N3 ring nitrogen with an sp² carbon, enabling the synthesis of 3-deazauridine and, via diazaphenoxathiin sulfoxide intermediates, 3-deazacytidine [2][3]. The 2,6-DHP and 2,3-DHP isomers lack this specific tautomeric configuration and are not suitable substitutes for this synthetic route.

Photostability-Critical Formulation Development and Environmental Fate Studies

For any aqueous formulation or environmental photodegradation study conducted at acidic pH, 2,4-DHP is the only dihydroxypyridine isomer that resists chemical photooxidation, undergoing exclusively physical (non-destructive) quenching of singlet oxygen at pH 5 [1]. This intrinsic photostability—demonstrated in direct head-to-head comparison with 2,3-DHP under identical Rose Bengal-sensitized conditions—makes 2,4-DHP the preferred choice for applications requiring light-stable stock solutions, photochemical mechanistic studies, or environmental persistence assays where photooxidative degradation of the 2,3-isomer would confound results [1].

Metal Chelation-Based Analytical Reagent for Calcium, Magnesium, and Phosphate Quantitation

Leverage 2,4-DHP as a chelating agent for determining the concentration of metal ions including calcium, magnesium, and phosphate in analytical biochemistry workflows [1]. The pK₂ of 6.45 positions the monoanionic chelating species within the optimal pH range for physiological metal ion binding, and the compound's aqueous solubility (6.211 g/L at 20 °C) supports preparation of concentrated reagent stock solutions without organic co-solvents [2]. This chelation application is uniquely served by the 2,4-substitution pattern; the 2,6- and 2,3-isomers exhibit different pKₐ values and coordination geometries that alter metal-binding stoichiometry and complex stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dihydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.